
2-Fluoro-2-methylpropyl trifluoromethanesulfonate
Übersicht
Beschreibung
2-Fluoro-2-methylpropyl trifluoromethanesulfonate is a versatile chemical compound with the molecular formula C5H8F4O3S and a molecular weight of 224.17 g/mol . It is known for its role as a powerful fluorinating agent, aiding in the synthesis of various organic compounds. This compound is particularly useful in medicinal chemistry for optimizing binding motifs .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-2-methylpropyl trifluoromethanesulfonate typically involves the reaction of 2-fluoro-2-methylpropanol with trifluoromethanesulfonic anhydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the anhydride. The reaction mixture is usually stirred at low temperatures to control the exothermic nature of the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified using distillation or recrystallization techniques to remove any impurities .
Analyse Chemischer Reaktionen
Types of Reactions
2-Fluoro-2-methylpropyl trifluoromethanesulfonate undergoes various types of chemical reactions, including:
Substitution Reactions: It can act as a leaving group in nucleophilic substitution reactions.
Catalytic Reactions: It is used as a catalyst in the synthesis of heterocyclic compounds and rearrangement reactions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles such as amines and alcohols. The reactions are typically carried out under mild conditions to prevent decomposition of the compound.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific nucleophile used. For example, reactions with amines can produce fluorinated amines, while reactions with alcohols can yield fluorinated ethers.
Wissenschaftliche Forschungsanwendungen
2-Fluoro-2-methylpropyl trifluoromethanesulfonate is widely used in scientific research due to its unique properties. Some of its applications include:
Analytical Reagent: It is used as a derivatization agent in gas chromatography and liquid chromatography to enhance the detection and quantification of analytes.
Medicinal Chemistry: It aids in the optimization of binding motifs for drug development.
Organic Synthesis: It acts as a fluorinating agent in the synthesis of various organic compounds.
Wirkmechanismus
The mechanism of action of 2-Fluoro-2-methylpropyl trifluoromethanesulfonate involves its ability to act as a leaving group in nucleophilic substitution reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction .
Vergleich Mit ähnlichen Verbindungen
2-Fluoro-2-methylpropyl trifluoromethanesulfonate can be compared with other similar compounds such as:
2,2,2-Trifluoroethyl trifluoromethanesulfonate: This compound also acts as a fluorinating agent but has different reactivity and applications.
Trifluoromethanesulfonic acid 2-fluoro-2-methylpropyl ester: This is another name for this compound, highlighting its ester functional group.
The uniqueness of this compound lies in its specific reactivity and applications in medicinal chemistry and analytical techniques .
Eigenschaften
IUPAC Name |
(2-fluoro-2-methylpropyl) trifluoromethanesulfonate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8F4O3S/c1-4(2,6)3-12-13(10,11)5(7,8)9/h3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJFXAMILNHYNSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(COS(=O)(=O)C(F)(F)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8F4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
145349-17-3 | |
| Record name | 2-Fluoro-2-methylpropyltrifluoromethylsulfonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

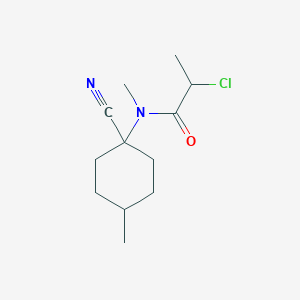
![6-methyl-1-propyl-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,4-dihydroquinolin-4-one](/img/structure/B2767680.png)
![8-(3,4-dimethylbenzenesulfonyl)-7-(4-methylbenzoyl)-2H-[1,3]dioxolo[4,5-g]quinoline](/img/structure/B2767681.png)

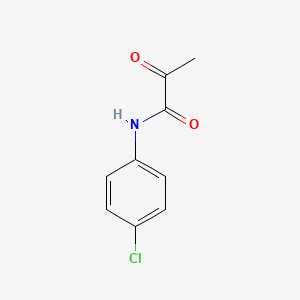

![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2767689.png)
![2-(4-fluorophenyl)-N-{[1-(thian-4-yl)piperidin-4-yl]methyl}acetamide](/img/structure/B2767690.png)
![3-(4-Chlorophenyl)-5-[(4-methoxyphenoxy)methyl]-1,2-oxazole](/img/structure/B2767693.png)
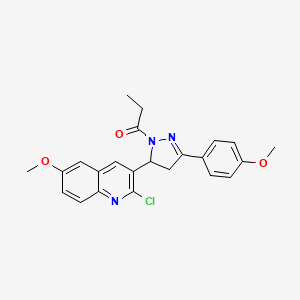
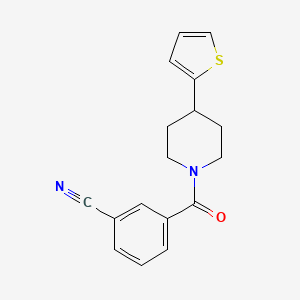
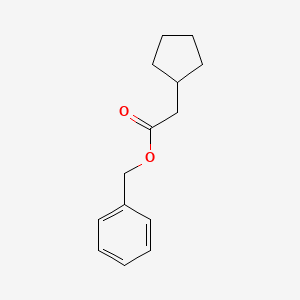
![2-[1-(Azepane-1-sulfonyl)azetidin-3-yl]-6-phenyl-2,3-dihydropyridazin-3-one](/img/structure/B2767698.png)
